REACTION_CXSMILES
|
[N:1]1([C:7]2[N:12]=[C:11]([N:13]3[CH:18]4[CH2:19][CH2:20][CH:14]3[CH2:15][O:16][CH2:17]4)[N:10]=[C:9]([C:21]3[CH:27]=[CH:26][C:24]([NH2:25])=[CH:23][CH:22]=3)[N:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.CCN(CC)CC.ClC(Cl)(O[C:39](=[O:45])OC(Cl)(Cl)Cl)Cl.[NH2:47][C:48]1[CH:53]=[CH:52][N:51]=[CH:50][CH:49]=1>C(Cl)(Cl)Cl>[N:1]1([C:7]2[N:12]=[C:11]([N:13]3[CH:14]4[CH2:20][CH2:19][CH:18]3[CH2:17][O:16][CH2:15]4)[N:10]=[C:9]([C:21]3[CH:27]=[CH:26][C:24]([NH:25][C:39]([NH:47][C:48]4[CH:53]=[CH:52][N:51]=[CH:50][CH:49]=4)=[O:45])=[CH:23][CH:22]=3)[N:8]=2)[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1
|
Name
|
4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]aniline
|
Quantity
|
22 mg
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C1=NC(=NC(=N1)N1C2COCC1CC2)C2=CC=C(N)C=C2
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
17 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=NC=C1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was subjected to HPLC separation
|
Reaction Time |
15 min |
Name
|
title compound
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=NC(=NC(=N1)N1C2COCC1CC2)C2=CC=C(C=C2)NC(=O)NC2=CC=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |